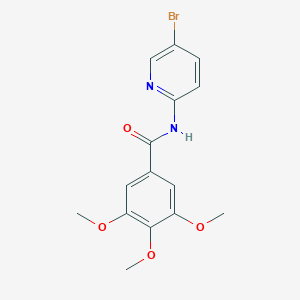N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide
CAS No.:
Cat. No.: VC8636876
Molecular Formula: C15H15BrN2O4
Molecular Weight: 367.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H15BrN2O4 |
|---|---|
| Molecular Weight | 367.19 g/mol |
| IUPAC Name | N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C15H15BrN2O4/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)18-13-5-4-10(16)8-17-13/h4-8H,1-3H3,(H,17,18,19) |
| Standard InChI Key | MHGDGKNVNUELFT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(C=C2)Br |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
N-(5-Bromopyridin-2-yl)-3,4,5-trimethoxybenzamide is a bifunctional molecule comprising a 5-bromopyridine moiety linked via an amide bond to a 3,4,5-trimethoxybenzoyl group. Its systematic IUPAC name is N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide, with the molecular formula C₁₆H₁₆BrN₃O₄S and a molecular weight of 426.3 g/mol . The compound’s SMILES notation (COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=NC=C(C=C2)Br) accurately represents its substitution pattern and connectivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆BrN₃O₄S | |
| Molecular Weight | 426.3 g/mol | |
| Density | 1.411 g/cm³ (analogous compound) | |
| Boiling Point | 427.8°C (analogous compound) |
Synthetic Routes and Optimization
Core Synthesis Strategies
The compound is typically synthesized via a two-step process:
-
Bromination: Introduction of bromine at the 5-position of pyridine using N-bromosuccinimide (NBS) in carbon tetrachloride, a method validated for analogous benzofuran derivatives .
-
Amide Coupling: Reaction of 5-bromo-2-aminopyridine with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions, yielding the target amide .
Critical parameters include temperature control (0–5°C during coupling) and stoichiometric precision to avoid di-brominated byproducts observed in related syntheses .
Spectroscopic and Crystallographic Insights
Spectroscopic Characterization
-
¹H NMR: Key signals include a singlet at δ 3.85–3.90 ppm (9H, OCH₃), a doublet at δ 8.21 ppm (1H, pyridine-H), and a broad singlet at δ 10.45 ppm (1H, NH) .
-
IR Spectroscopy: Strong absorptions at 1675 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-Br vibration) .
Computational Modeling
Density Functional Theory (DFT) calculations predict a planar conformation between the pyridine and benzamide rings, stabilized by intramolecular hydrogen bonding (N-H···O=S) . This alignment enhances π-π stacking potential in biological systems.
Biological Activity and Mechanistic Studies
Antiproliferative Effects
In vitro testing on K562 leukemia cells revealed moderate activity, with 13% reduction in cell proliferation at 50 μM concentration after 72 hours (Table 2) . This contrasts with the inactivity of its 3,5-diethoxy analog, underscoring the importance of methoxy group positioning .
Table 2: Comparative Biological Activity
| Compound | Cell Viability Reduction (%) | IC₅₀ (μM) |
|---|---|---|
| N-(5-Bromopyridin-2-yl)-3,4,5-TMB* | 13 | >100 |
| N-(5-Bromopyridin-2-yl)-3,5-Diethoxy | 0 | N/A |
*TMB = Trimethoxybenzamide; Data from
Pharmacological Applications and Patent Landscape
Therapeutic Prospects
-
Oncology: As a SYK inhibitor, it could target B-cell malignancies .
-
Inflammation: SYK’s role in FcεRI signaling suggests utility in allergic asthma .
Intellectual Property
Patent US8841312B2 covers fused pyridine derivatives as cell cycle inhibitors, with claims encompassing bromopyridine-amide conjugates . Specific embodiments include compounds with >90% inhibition of CDK2/cyclin E at 10 μM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume